6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Description
Properties
IUPAC Name |
6-iodo-8-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJUBKFFRMOQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458487 | |
| Record name | 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913194-96-4 | |
| Record name | 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically follows a multi-step approach involving:
- Formation of the benzoxazine-2,4-dione core.
- Introduction of the iodine substituent at the 6-position.
- Methylation at the 8-position.
The key synthetic steps are:
Starting Material Preparation : The synthesis often begins with appropriately substituted salicylic acid derivatives or isatoic anhydrides, which serve as precursors for the benzoxazine ring formation.
Cyclization to Benzoxazine-2,4-dione : Salicylic acid derivatives are reacted with reagents such as ethyl chloroformate in the presence of bases (e.g., triethylamine) to form the benzoxazine-2,4-dione ring system in a one-pot reaction. This method avoids multi-step procedures and expensive catalysts, offering a practical and efficient route.
Iodination : The introduction of the iodine atom at the 6-position is achieved via electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to ensure regioselectivity.
Methylation : The methyl group at the 8-position can be introduced either by starting with a methyl-substituted precursor or by selective methylation reactions post-cyclization, often using methylating agents like methyl iodide under basic conditions.
One-Pot Synthesis Approach
A notable efficient method involves a one-pot reaction where salicylic acid is first treated with ethyl chloroformate to form an intermediate mixed anhydride, which upon reaction with an amine (bearing the methyl substituent) in the presence of triethylamine yields the benzoxazine-2,4-dione derivative directly. This method is advantageous for its simplicity, scalability, and avoidance of isolating intermediates.
Industrial and Laboratory Scale Considerations
Laboratory Scale : The reaction conditions are optimized for purity and yield, typically involving mild temperatures and controlled pH to prevent side reactions.
Industrial Scale : Large-scale synthesis adapts similar reaction conditions but emphasizes process optimization for cost-effectiveness, reproducibility, and environmental safety. Purification steps such as recrystallization or chromatography ensure high purity (≥95%) of the final product.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Salicylic acid, ethyl chloroformate, triethylamine, amine | One-pot reaction, mild temperature (room temp to 50 °C) |
| Iodination | Iodine monochloride (ICl) or N-iodosuccinimide (NIS), solvent (e.g., acetic acid or dichloromethane), controlled temperature | Electrophilic aromatic substitution, regioselective at 6-position |
| Methylation | Methyl iodide or methyl-substituted amine precursor, base (e.g., K2CO3) | Selective methylation or precursor substitution |
Research Findings and Analytical Data
Purity and Physical Properties
Spectroscopic Characterization
- NMR (1H and 13C) : Confirms the presence of methyl group at the 8-position and the benzoxazine ring protons.
- Mass Spectrometry : Molecular ion peak consistent with C9H6INO3.
- Infrared Spectroscopy (IR) : Characteristic carbonyl stretches of the dione moiety and aromatic C–I bond vibrations.
- Elemental Analysis : Matches theoretical values for C, H, I, N, and O content.
Stability and Reactivity
- The compound is stable under ambient conditions but sensitive to strong nucleophiles or reductive environments that may affect the iodine substituent.
- It undergoes substitution reactions at the iodine site, enabling further functionalization for synthetic applications.
Comparative Analysis with Related Compounds
Summary Table of Preparation Methods
| Preparation Step | Description | Advantages | Challenges |
|---|---|---|---|
| One-pot cyclization | Salicylic acid + ethyl chloroformate + amine + base | Efficient, fewer steps, scalable | Requires precise control of reagents |
| Electrophilic iodination | ICl or NIS in suitable solvent, controlled temp | Regioselective iodination | Potential side reactions if conditions not optimized |
| Methylation | Methyl iodide or methyl-substituted amine precursor | Selective methyl group introduction | Handling of methylating agents requires care |
Chemical Reactions Analysis
Types of Reactions
6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzoxazines exhibit notable anticancer properties. The presence of iodine in 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione may enhance its biological activity through mechanisms such as inducing apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth in various cancer models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structural features allow it to interact with microbial membranes or enzymes, potentially leading to the inhibition of bacterial growth. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria .
Material Science
Polymer Chemistry
In material science, this compound serves as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to heat and chemical degradation, making them suitable for high-performance applications .
Nanocomposite Development
The compound can be utilized in the fabrication of nanocomposites. When combined with nanomaterials such as graphene or carbon nanotubes, it can enhance electrical conductivity and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and structural components .
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to undergo multiple chemical reactions, including nucleophilic substitutions and cyclization processes. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related benzoxazine derivative showed significant cytotoxicity against human breast cancer cells (MCF7). The study highlighted the importance of structural modifications in enhancing the anticancer activity of benzoxazines .
Case Study 2: Polymer Applications
In a recent project focused on developing high-performance thermosetting resins, researchers incorporated this compound into epoxy formulations. The resulting materials exhibited improved thermal stability and mechanical properties compared to standard epoxy resins .
Mechanism of Action
The mechanism of action of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The iodine atom and the benzoxazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione and related compounds:
Key Comparative Insights:
However, it may reduce solubility in polar solvents compared to chloro or fluoro analogs . Chlorine (6-chloro derivative): Exhibits higher melting points (272°C) due to efficient crystal packing, supported by hydrogen bonding and van der Waals interactions . Fluorine (6-fluoro derivative): The electron-withdrawing nature of fluorine increases metabolic stability, making it favorable in drug design .
Synthetic Routes :
- The 6-iodo derivative may be synthesized via iodination of a precursor using agents like N-iodosuccinimide (NIS) , whereas chloro and bromo analogs are often prepared via halogenation with Cl₂ or Br₂ .
- Methoxy-substituted derivatives (e.g., 6-fluoro-7-methoxy) require additional steps for ether bond formation .
Biological and Pharmacological Potential: Thiazolidine-2,4-dione derivatives (structurally distinct but functionally related) show antidiabetic activity via PPAR-γ interactions . While the benzoxazine-dione core lacks direct evidence of such activity, its iodine substituent could enable applications in radioimaging or targeted therapies . Chloro and bromo analogs are primarily used as intermediates, but their ADME (absorption, distribution, metabolism, excretion) profiles may be less favorable compared to fluoro derivatives due to higher metabolic susceptibility .
Structural and Crystallographic Differences :
- Crystal structures of 6-chloro-8-methyl derivatives reveal planar benzoxazine rings with intermolecular hydrogen bonding (N–H⋯O), contributing to thermal stability . The bulkier iodine atom in the 6-iodo analog may disrupt such packing, lowering melting points and altering solubility .
Biological Activity
6-Iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound recognized for its diverse biological activities. Its unique structure includes an iodine atom and a methyl group on the benzoxazine ring, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties supported by various studies.
The molecular formula of this compound is C₉H₆INO₃, with a molecular weight of approximately 303.05 g/mol. The compound exhibits a melting point range of 283–286 °C and is characterized as an irritant .
Biological Activity Overview
Numerous studies have highlighted the biological activities associated with compounds in the benzoxazine class. The following sections detail specific areas of activity for this compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
Key Findings:
- Bacterial Inhibition: Preliminary studies have shown that the compound has inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 6.25 to 25 μg/mL for effective analogues .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.50 |
| Candida albicans | 25 |
These results suggest that modifications to the benzoxazine structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting tumor cell proliferation.
Case Studies:
- In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 μM .
- The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro.
Research Insights:
- The compound was tested in lipopolysaccharide-stimulated macrophages and showed a reduction in TNF-alpha and IL-6 levels by approximately 40% at concentrations of 20 μM .
Structure–Activity Relationship (SAR)
The unique combination of iodine substitution and methylation on the benzoxazine ring enhances the biological activity of this compound compared to other derivatives. Structural modifications can lead to variations in potency against different biological targets.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione | Contains iodine | Anti-inflammatory |
| 8-Methylbenzo[d][1,3]oxazine-2,4-dione | Lacks iodine | Lower toxicity |
| 5-Iodoquinazoline | Similar heterocyclic structure | Potent anticancer activity |
Q & A
Q. What are the established synthetic routes for 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione?
Methodological Answer: The compound is synthesized via functionalization of isatoic anhydride derivatives, which are key intermediates for benzoxazine scaffolds. A common approach involves:
- Iodination : Electrophilic substitution at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
- Methylation : Introduction of the 8-methyl group via Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies, followed by quenching with methyl iodide .
- Characterization : Confirm regioselectivity and purity using -NMR (e.g., aromatic proton environments at δ 6.8–7.9 ppm) and LC-MS .
Q. How is the crystal structure of this compound resolved, and what are its key structural features?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to obtain diffraction-quality crystals .
- Data Collection : Employ Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.
- Structural Insights : The benzoxazine ring adopts a planar conformation, with intramolecular hydrogen bonds between the oxazine O and adjacent amide H (N–H···O ≈ 2.1 Å). The iodine atom exhibits significant anisotropic displacement parameters due to its large atomic radius .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm carbonyl stretches (C=O) at 1680–1750 cm and C–I vibrations at 500–600 cm .
- -NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.3–2.6 ppm), and NH protons (δ 10–12 ppm, broad) .
- -NMR : Detect carbonyl carbons (δ 160–170 ppm) and iodinated aromatic carbons (δ 90–100 ppm due to spin-orbit coupling) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 6-iodo-8-methyl derivatives?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts methylation. Yields improve with FeCl (60–75%) compared to AlCl (40–50%) due to reduced side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency by stabilizing transition states. Avoid protic solvents, which promote hydrolysis of the anhydride ring .
- Temperature Control : Maintain iodination at 0–5°C to minimize iodine sublimation and byproduct formation .
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces. The iodine atom’s σ-hole (positive electrostatic potential) directs nucleophilic attack at the 6-position .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to model reaction pathways. Results correlate with experimental observations of SAr mechanisms under basic conditions .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Methodological Answer:
- Antimicrobial Assays : Compare MIC values against S. aureus and E. coli for iodo- vs. chloro-/bromo-analogs. The iodine derivative shows enhanced activity (MIC = 8–16 µg/mL) due to improved membrane penetration .
- Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase. The iodine atom forms halogen bonds with Asp81 (binding energy = −9.2 kcal/mol), stabilizing inhibitor-enzyme complexes .
Q. How can data contradictions in reported synthetic yields be resolved?
Methodological Answer:
- Systematic Variation : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity). For example, yields drop from 70% to 50% if moisture is introduced during iodination .
- Side-Product Analysis : Use HPLC-MS to identify byproducts (e.g., di-iodinated species or ring-opened intermediates). Adjust stoichiometry (1.1 eq ICl) to suppress over-iodination .
Methodological Resources
- Crystallography : Refer to Acta Crystallographica Section E protocols for SC-XRD data collection and refinement .
- Synthetic Protocols : Follow Journal of Sulfur Chemistry guidelines for handling air-sensitive intermediates .
- Computational Tools : Access the NIST Chemistry WebBook for thermodynamic data (e.g., bond dissociation energies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
